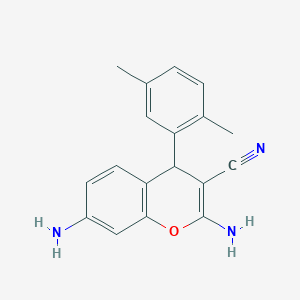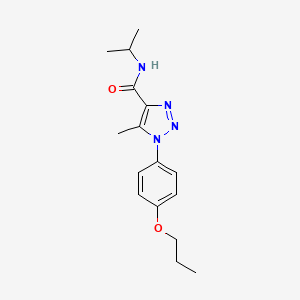
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate, also known as DMOB, is a chemical compound that has been studied for its potential applications in scientific research. DMOB is a derivative of butyric acid and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to inhibit HDAC enzymes in vitro and in vivo, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of tumor suppressor genes, such as p21 and p27, and to inhibit the expression of oncogenes, such as c-Myc. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has also been shown to induce cell cycle arrest and to inhibit angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments is its specificity for HDAC enzymes. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to selectively inhibit HDAC enzymes, without affecting other enzymes involved in gene expression. However, one limitation of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is its solubility in aqueous solutions. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is poorly soluble in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate. One direction is the development of more potent and selective HDAC inhibitors based on the structure of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate. Another direction is the investigation of the synergistic effects of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate with other anticancer agents, such as chemotherapy drugs or other HDAC inhibitors. Additionally, the use of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate in animal models of cancer could provide valuable insights into its potential clinical applications.
Synthesemethoden
The synthesis method of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves the reaction of 3,4-dichlorophenylacetic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate as a white crystalline solid with a melting point of 177-179°C.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O5/c1-25-14-5-2-12(3-6-14)17(22)8-9-19(24)26-11-18(23)13-4-7-15(20)16(21)10-13/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZIFRRCHUXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)

![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)
![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)

![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)
![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)



![2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4884989.png)